molecular formula C11H20N2O5 B609485 N-Butoxyacetylglutamine CAS No. 153235-89-3

N-Butoxyacetylglutamine

Cat. No. B609485
CAS RN: 153235-89-3
M. Wt: 260.29
InChI Key: VSCFPEYDTLFPFX-QMMMGPOBSA-N
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Description

N-Butoxyacetylglutamine is a metabolite of N-butoxyacetic acid.

Scientific Research Applications

Metabolite Monitoring in Occupational Health

N-Butoxyacetylglutamine (BAA-GLN), as a metabolite of 2-butoxyethanol, is significant in occupational health studies. Research by Rettenmeier et al. (1993) indicates that BAA-GLN is an important metabolite for biological monitoring in workers exposed to butoxyethanol, as it can account for a substantial fraction of metabolized butoxyacetic acid. This finding is crucial for accurately assessing exposure levels in occupational settings.

Neuroprotection in Brain Injury

In the context of brain injury treatment, a study by Deng et al. (2018) investigated the neuroprotective effects of hydroxysafflor yellow A and acetylglutamine (NAG) on cerebral ischemia-reperfusion injury in rats. The study highlighted that the combination of these compounds, including NAG, showed potential in attenuating apoptosis and inflammation, suggesting a synergistic effect in protecting against brain injury.

Genotoxicity Assessment in Environmental Safety

Butoxyacetylglutamine, as a derivative, has been studied in the context of environmental safety. Ateeq et al. (2005) conducted research on the genotoxic potential of herbicides on fish, employing comet assay on erythrocytes. This method allows for the assessment of potential genotoxicity of water pollutants, including those metabolizing to compounds like butoxyacetylglutamine derivatives, thus providing a tool for environmental monitoring and safety evaluations (Ateeq et al., 2005).

Immunological Effects and Therapeutic Potential

This compound and its analogs have been explored in immunology and therapeutic research. For instance, Fraser-Smith and Matthews (1981) studied muramyl dipeptide analogs, including N-acetylmuramyl-L-alanyl-D-isoglutamine, for their protective effects against infections in mice. Their research revealed that these compounds, through non-specific stimulation of macrophage cells, could provide protection against infections like Pseudomonas aeruginosa or Candida albicans, demonstrating the potential of this compound derivatives in therapeutic applications (Fraser-Smith & Matthews, 1981).

Stroke Treatment and Neurological Research

In neurological research, compounds like N1-Nonyl-1,4-diaminobutane have been evaluated for their effectiveness in treating ischemic stroke, as indicated by Masuko et al. (2018). These studies often involve inhibitors for enzymes like polyamine oxidase, which are structurally related to this compound, highlighting the importance of such compounds in developing new therapeutic strategies for stroke and other neurodegenerative diseases (Masuko et al., 2018).

properties

CAS RN

153235-89-3

Molecular Formula

C11H20N2O5

Molecular Weight

260.29

IUPAC Name

(2S)-5-amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H20N2O5/c1-2-3-6-18-7-10(15)13-8(11(16)17)4-5-9(12)14/h8H,2-7H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t8-/m0/s1

InChI Key

VSCFPEYDTLFPFX-QMMMGPOBSA-N

SMILES

CCCCOCC(=O)NC(CCC(=O)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-Butoxyacetylglutamine;  Baa-gln; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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